molecular formula C12H10BrN B1354920 3-bromo-N-phenylaniline CAS No. 88280-58-4

3-bromo-N-phenylaniline

Cat. No. B1354920
CAS RN: 88280-58-4
M. Wt: 248.12 g/mol
InChI Key: IXTBFWCKFRFDOO-UHFFFAOYSA-N
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Description

3-bromo-N-phenylaniline is a chemical compound with the molecular formula C12H10BrN . It is used in research and development and is not intended for direct human use .


Synthesis Analysis

The synthesis of 3-bromo-N-phenylaniline and similar compounds often involves palladium-catalyzed cross-coupling reactions . The Buchwald–Hartwig amination is a chemical reaction used in organic chemistry for the formation of C–N bonds via the Pd-catalyzed coupling reactions of amines with aryl halides .


Molecular Structure Analysis

The molecular structure of 3-bromo-N-phenylaniline consists of a benzene ring attached to an amine group (NH2) and a bromine atom (Br). The bromine atom is positioned on the third carbon of the benzene ring, hence the ‘3-bromo’ in its name .


Physical And Chemical Properties Analysis

3-bromo-N-phenylaniline is a white to off-white powder . Its physical and chemical properties, such as density, melting point, boiling point, and solubility, are not explicitly mentioned in the search results.

Scientific Research Applications

Synthesis and Chemistry

  • Synthesis of 3-Substituted 3-Bromo-1-phenylallenes : A method for preparing 3-bromo-1-phenylallenes from 7-alkynylcycloheptatrienes and N-bromosuccinimide was developed. These bromoallenes can be further functionalized through cross-coupling reactions (Vayer et al., 2018).

  • Copper-catalyzed Sulfonylation of N-tosylhydrazones : This research presents a method to synthesize sulfonyl-N-phenylaniline derivatives. It involves the reaction of N-tosylhydrazones with bromo-sulfone derivatives and amines (Zhang et al., 2021).

  • Preparation of Novel 4-bromo-3,4-dimethyl-1-phenyl-2-phospholene 1-oxide : This study focuses on synthesizing and characterizing a bromo-phospholene oxide, which showed high anti-proliferative effects in certain cell lines (Yamada et al., 2010).

Biochemistry and Pharmacology

  • Synthesis and Antiamoebic Activity of Pyrazoline Derivatives : Research on 3-(3-bromo phenyl)-5-phenyl-1-(thiazolo [4,5-b] quinoxaline-2-yl)-2-pyrazoline derivatives, synthesized for antiamoebic activity, demonstrated promising results compared to standard drugs (Budakoti et al., 2008).

  • Hemostatic and Antimicrobial Activities of N-acyl-5-bromo(3,5-dibromo)anthranilic Acids : Research investigated the hemostatic and antimicrobial activities of these compounds, finding certain variants with significant activity (Andryukov et al., 2011).

  • Antitussive Effect of New Hydantoin Compounds : A study on hydantoin compounds starting from 3-bromo phenylacetic acid showed significant antitussive effects in experimental models (Zhang et al., 2013).

  • Synthesis and Biological Activity of 2-bromoethylamine Derivatives : This research focused on the synthesis of 2-bromoethylamine derivatives of hemicholinium-3 and hemicholinium-15, investigating their biological activity (Smart, 1983).

  • DNA Binding and Antioxidant Potential of Chalcones : Two new chalcones synthesized showed strong interaction with DNA and exhibited antioxidant potential, evaluated both experimentally and through molecular docking studies (Rasool et al., 2021).

  • Metabolic Studies on 2-bromo-4-trifluoromethylaniline : This study used advanced spectroscopic methods to investigate the metabolic fate and urinary excretion of 2-bromo-4-trifluoromethylaniline in rats, identifying several metabolites (Scarfe et al., 1998).

Safety and Hazards

3-bromo-N-phenylaniline can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It should be handled with appropriate safety measures, including wearing protective clothing and ensuring adequate ventilation .

properties

IUPAC Name

3-bromo-N-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h1-9,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXTBFWCKFRFDOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30566088
Record name 3-Bromo-N-phenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30566088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-phenylaniline

CAS RN

88280-58-4
Record name 3-Bromo-N-phenylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88280-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-N-phenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30566088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromodiphenylamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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